11-Oxoursolic acid acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-11-keto-ursolic acid typically involves the extraction of triterpenoids from Eriobotrya japonica leaves. The compound is then isolated and purified using chromatographic techniques . Specific synthetic routes and reaction conditions are not extensively documented in the literature, but the process generally involves organic solvent extraction followed by purification steps.
Industrial Production Methods: Industrial production of 3-acetyl-11-keto-ursolic acid is not widely reported. the extraction from natural sources like Eriobotrya japonica remains the primary method. Advances in biotechnological methods and large-scale extraction techniques could potentially enhance the yield and purity of the compound for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-11-keto-ursolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing its therapeutic properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Solvents such as ethanol, methanol, and acetonitrile are frequently used .
Major Products:
Scientific Research Applications
3-Acetyl-11-keto-ursolic acid has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 3-acetyl-11-keto-ursolic acid involves the inhibition of 11B-hydroxysteroid dehydrogenase 1 (11b-HSD1). This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, which is involved in glucose metabolism and inflammatory responses . By inhibiting 11b-HSD1, the compound can potentially reduce cortisol levels, thereby exerting anti-diabetic and anti-inflammatory effects .
Comparison with Similar Compounds
Ursolic Acid: A pentacyclic triterpenoid with significant anti-inflammatory and anti-cancer properties.
Oleanolic Acid: Another triterpenoid with similar therapeutic properties, including anti-inflammatory and hepatoprotective effects.
Boswellic Acids: These include 3-acetyl-11-keto-β-boswellic acid, which shares similar anti-inflammatory and anti-tumor properties.
Uniqueness: 3-Acetyl-11-keto-ursolic acid is unique due to its specific inhibitory activity against 11B-hydroxysteroid dehydrogenase 1, which is not commonly observed in other triterpenoids . This makes it a particularly promising candidate for anti-diabetes research and other metabolic disorders .
Properties
CAS No. |
35959-01-4 |
---|---|
Molecular Formula |
C32H48O5 |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bS)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-13-oxo-1,2,3,4,5,6,6a,7,8,8a,10,11,12,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C32H48O5/c1-18-9-14-32(27(35)36)16-15-30(7)21(25(32)19(18)2)17-22(34)26-29(6)12-11-24(37-20(3)33)28(4,5)23(29)10-13-31(26,30)8/h17-19,23-26H,9-16H2,1-8H3,(H,35,36)/t18-,19+,23+,24+,25+,26-,29+,30-,31-,32+/m1/s1 |
InChI Key |
XDHCWTUZCOFKRH-CIKBGXLUSA-N |
SMILES |
CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)O |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.